Experimental evidence indicates that Chloroneb's antifungal activity stems from its ability to induce membrane damage. The table below summarizes the key experimental findings on its cellular effects:
| Observed Effect | Experimental Context | Significance | Citation |
|---|---|---|---|
| Lysis of the inner mitochondrial membrane | Studies on fungal species | Disrupts cellular energy production and metabolism. | [1] |
| Attack on the nuclear membrane | Observed at higher fungicide doses | Suggests potential for broader cellular disruption and damage to genetic material. | [1] |
| Disruption of various other membranes | Higher doses on various fungi | Indicates a general membrane-disrupting effect, not limited to specific organelles. | [1] |
Based on this experimental data, the proposed mechanism of action can be visualized as a process leading to membrane integrity loss:
Proposed mechanism of this compound leading to fungal cell death.
For researchers, the classification and key characteristics of this compound are summarized below:
| Property | Description |
|---|---|
| FRAC Code | 14 [2] |
| FRAC Group | Aromatic hydrocarbons [2] |
| Chemical Name | 1,4-dichloro-2,5-dimethoxybenzene [2] [3] |
| Molecular Formula | C₈H₈Cl₂O₂ [2] |
| Solubility (Water) | 8 mg/L at 20°C (Low) [2] |
| Log P | 3.58 (High) [2] |
| Primary Use | Seed treatment for fungal diseases in crops like soybeans, cotton, and beans [2]. |
Its low aqueous solubility and high soil persistence (typical soil DT₅₀ of 130 days) make it suitable for long-term seed and soil protection [2].
| Study Focus | Detailed Methodology | Key Findings | Citation |
|---|---|---|---|
| Effect on growth & ultrastructure | Treated various fungal species with this compound and its metabolites; analyzed cell structure using electron microscopy. | Caused significant ultrastructural changes, including lysis of the inner mitochondrial membrane and damage to the nuclear membrane. | [1] |
| Specificity & mechanism | Investigated effects on susceptible and resistant fungi, likely observing growth inhibition and structural changes. | Helped establish the specificity of this compound's action and provided early evidence for its membrane-targeting mechanism. | [1] |
| Growth & metabolism in Ustilago maydis | Studied the impact of this compound on the growth and metabolic processes of the corn smut fungus. | Provided data on how the fungicide disrupts normal fungal metabolism, consistent with energy failure due to mitochondrial damage. | [1] |
This compound is now considered an obsolete fungicide and is not approved for use in the European Union [2]. Much of the foundational research on its mechanism was conducted in the 1970s and 1980s [1]. For researchers, it serves as a historical case study of a membrane-disrupting fungicide.
The table below summarizes the fundamental chemical and environmental fate properties of this compound.
| Property | Description / Value |
|---|---|
| IUPAC Name | 1,4-dichloro-2,5-dimethoxybenzene [1] |
| Chemical Formula | C₈H₈Cl₂O₂ [1] |
| CAS RN | 2675-77-6 [1] |
| Pesticide Type | Obsolete fungicide, previously used as a seed treatment [1] |
| Mode of Action | Systemic, absorbed via roots; lipid peroxidation inhibitor [1] |
| Water Solubility | 8 mg/L (at 20 °C, pH 7) - Low [1] |
| Octanol-Water Partition Coefficient (Log P) | 3.58 - High [1] |
| Soil Degradation DT₅₀ (typical) | 130 days (Persistent) [1] |
| Soil Mobility | Slightly mobile / Low leachability [1] |
| Vapour Pressure | 400 mPa (Highly volatile) [1] |
This compound's physical and chemical properties dictate its behavior in the environment. Its low water solubility and high organic carbon partition coefficient indicate it will bind strongly to soil particles [1]. Combined with its high vapor pressure, this strong adsorption means that while it is persistent in soil, its primary route for movement from the application site is through volatilization and drift rather than leaching into groundwater [1].
The persistence of organic chemicals like this compound in soil can be influenced by the phenomenon of "aging". Over time, a fraction of the chemical can become sequestered within soil organic matter, moving from a readily available (labile) state to a desorption-resistant (non-labile) state [2]. This "aged" fraction has significantly reduced bioavailability to microorganisms, which can slow the rate of biodegradation and contribute to long-term persistence [2].
While specific methodologies for this compound were not detailed in the search results, the following outlines standard regulatory studies required for pesticide assessment, as referenced by the U.S. EPA [3].
Based on its chemical structure, this compound is a dichlorinated benzene derivative. While its specific metabolic pathway is not published, it is classified under FRAC Code 14, which includes fungicides that inhibit lipid peroxidation [1]. The initial microbial attack on such chlorinated aromatic compounds often begins with a dioxygenase enzyme. The following diagram illustrates a plausible, generalized degradation pathway for a chlorobenzene compound, which may share similarities with the initial steps of this compound biodegradation [4].
Generalized aerobic microbial degradation pathway for a chlorinated aromatic compound.
The available data shows that this compound is no longer an approved pesticide in the EU and is considered obsolete [1]. Research into its environmental fate is likely historical. The major research gap identified is the lack of a fully elucidated microbial degradation pathway. Future research could focus on isolating microorganisms capable of utilizing this compound as a carbon source and characterizing the catabolic enzymes and genes involved, which is crucial for potential bioremediation of contaminated sites.
The table below summarizes the key mammalian safety and environmental fate parameters for this compound based on the retrieved data.
| Parameter | Description / Value | Classification / Significance |
|---|---|---|
| Acute Oral Toxicity | Low | Toxicity Category IV (EPA) [1] |
| Acute Dermal Toxicity | Low | Toxicity Category IV (EPA) [1] |
| Acute Inhalation Toxicity | Low | Toxicity Category IV (EPA) [1] |
| Eye Irritation | Mild irritant | Toxicity Category III (EPA) [1] |
| Skin Irritation | Irritant | Identified as a skin and eye irritant [2] |
| Systemic Activity | Systemic fungicide, absorbed via roots [2] | |
| Mode of Action (Fungi) | Lipid peroxidation inhibitor [2] | FRAC Code 14 [2] |
| Soil Persistence (DT₅₀) | 130 days (typical) [2] | Persistent |
| Regulatory Status | Not approved in the EU; tolerances being revoked in the US [2] [3] | Obsolete |
While specific mammalian biochemical pathways are not detailed in the search results, its fungicidal mechanism and some research contexts are provided.
The following diagram outlines a potential investigative workflow for elucidating this compound's mechanism of action based on general principles and clues from the search results.
A significant challenge in preparing a thorough guide is the scarcity of specific data.
The table below summarizes the key quantitative data for this compound, which is important for understanding its environmental behavior and experimental handling [1].
| Property | Value | Conditions / Notes |
|---|---|---|
| Water Solubility | 8 mg/L | At 20°C and pH 7 |
| Vapor Pressure | 400 mPa | At 20°C |
| Octanol-Water Partition Coefficient (Log P) | 3.58 | Indicates a high propensity to dissolve in fats/oils rather than water. |
| Henry's Law Constant | 1.05 Pa·m³/mol | At 25°C, confirms moderate volatility from water. |
| Melting Point | 134 °C | [2] |
| Soil Degradation (DT₅₀) | 130 days | Under aerobic conditions, classified as persistent. |
For researchers needing to verify or determine these properties, here are the standard experimental approaches and considerations based on the data provided.
While not directly related to its solubility, this compound's biochemical mechanism provides context for its use. It belongs to a group of fungicides that exert their effect by inappropriately activating the High-Osmolarity Glycerol (HOG) signaling pathway in fungi [3]. This pathway is crucial for how fungi respond to osmotic stress.
The diagram below illustrates this mechanism and the logical workflow for determining it.
Logical workflow for determining this compound's mechanism of action.
Activation of the HOG pathway by this compound leads to intracellular glycerol accumulation. Without actual osmotic stress, this causes swelling, leakage of cellular contents, and ultimately, fungal cell death [3].
Chloroneb is a chlorinated benzene derivative with the systematic name 1,4-dichloro-2,5-dimethoxybenzene [1] [2].
| Property | Details |
|---|---|
| CAS Number | 2675-77-6 [1] [2] [3] |
| Molecular Formula | C₈H₈Cl₂O₂ [1] [2] [3] |
| Molecular Weight | 207.05 g/mol [1] [2] [3] |
| Chemical Structure | |
| Common Synonyms | Demosan, Tersan SP, Soil fungicide 1823 [1] [2] [3] |
| RTECS Number | CZ4750000 [2] [3] |
This table summarizes the key physical and chemical characteristics of this compound.
| Property | Value / Description | Source |
|---|---|---|
| Physical Appearance | White to tan solid or beige powder with a musty odor [1] [2] | CAMEO Chemicals, ChemicalBook |
| Melting Point | 129 - 135 °C [2] [3] [4] | ChemicalBook, Chemsrc, Fisher Sci |
| Boiling Point | 268 - 269 °C [1] [2] [3] | CAMEO Chemicals, ChemicalBook, Chemsrc |
| Density | 1.66 g/cm³ [1] [2] | CAMEO Chemicals, ChemicalBook |
| Water Solubility | < 0.1 mg/mL at 23°C; often reported as 8 mg/L at 25°C [1] [2] [3] | CAMEO Chemicals, ChemicalBook, Chemsrc |
| Vapor Pressure | 0.003 mmHg at 25°C [1] [2] | CAMEO Chemicals, ChemicalBook |
| Partition Coefficient (Log P) | 3.58 - 3.64 [2] [3] | ChemicalBook, Chemsrc |
This compound can be synthesized through the chlorination of 1,4-dimethoxybenzene [3]. In analytical protocols, it has been identified as a metabolite in fungal cultures using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) [5]. This method involves sampling the volatile compounds from the headspace of a sealed culture dish, which are then separated and identified by the GC-MS system [5].
Acute toxicity studies indicate that this compound has low to moderate toxicity, with an oral LD₅₀ in rats of 11,000 mg/kg [3]. Symptoms of acute exposure can include vomiting, tremors, and convulsions [1].
A key toxicogenomics study investigated the hepatotoxicity mechanisms of this compound and its structural analogs [7]. The research used microarray analysis on rat primary hepatocytes exposed to these chemicals and revealed that this compound affects critical biological pathways leading to liver toxicity [7]. The proposed mechanism is illustrated below.
This proposed Adverse Outcome Pathway (AOP) is supported by transcriptomic data, which showed that this compound affects biological pathways related to peroxisome proliferation, oxidative stress, and mitochondrial dysfunction, consistent with observed in vivo hepatotoxicity [7].
For researchers handling this compound in a laboratory setting, the following precautions are recommended:
This technical guide synthesizes the fundamental and contemporary research on this compound. The toxicogenomic insights, in particular, highlight the value of modern omics technologies in elucidating the safety profiles of chemical agents [7].
Chloroneb is a systemic fungicide absorbed through the roots and is classified by the Fungicide Resistance Action Committee (FRAC) as a lipid peroxidation inhibitor within Group 14 [1]. The table below summarizes its core characteristics:
| Feature | Description |
|---|---|
| Chemical Name | 1,4-dichloro-2,5-dimethoxybenzene [1] |
| FRAC Code | 14 [1] |
| Primary Mode of Action | Systemic fungicide; Lipid peroxidation inhibitor [1] |
| Proposed Cellular Effect | Induces lipid peroxidation, leading to membrane damage [2] |
Research indicates that this compound and similar dicarboximide fungicides trigger a process where lipid peroxidation becomes a side effect of inhibiting sterol demethylation in fungi. This peroxidation causes oxidative damage to lipids within the fungal cell membrane, a phenomenon observed in studies on Mucor mucedo and Ustilago maydis [2]. This membrane damage is considered a key part of its antifungal effect [2].
The link between this compound's antifungal action and membrane damage is supported by experimental findings:
The general mechanism of lipid peroxidation inhibition by pesticides is complex. The following diagram outlines the key stages of lipid peroxidation and the potential intervention point for an inhibitor, based on the general principles found in the search results.
Generalized lipid peroxidation pathway and inhibition.
Based on the general principles of lipid oxidation [4], the process involves:
| Parameter | Value | Classification / Implication |
|---|---|---|
| Water Solubility (at 20°C) | 8 mg/L [1] | Low |
| Soil Degradation DT₅₀ (typical) | 130 days [1] | Persistent |
| Vapour Pressure (at 20°C) | 400 mPa [1] | Highly volatile |
| Octanol-Water Partition Coefficient (Log P) | 3.58 [1] | High |
| GUS Leachability Index | 1.65 [1] | Low leachability |
This compound's environmental impact is influenced by its biochemical mechanism and transformation in soil.
The following diagram outlines its primary environmental pathways and cellular mechanisms based on available data:
This compound presents a specific toxicity profile and is no longer approved for use in many regions.
Given the dated nature of the primary research on this compound, your work as a researcher would benefit from focusing on modern analytical and ecological techniques.
| Property | Value | Significance & Implication |
|---|---|---|
| Water Solubility | 8 mg/L (at 20°C, pH 7) [1] | Low aqueous solubility limits its dissolution and availability for movement with water. |
| Soil Adsorption (Koc) | 3.80 x 10³ (approx. 3800) [1] | Very high adsorption. Strongly binds to soil, particularly organic matter, preventing leaching. |
| Soil Degradation (DT₅₀) | 130 days (typical, aerobic) [1] | Persistent. Degrades slowly, leading to a longer potential presence in the surface soil. |
| Vapour Pressure | 400 mPa (at 20°C) [1] | Highly volatile. Primary movement risk is through volatilization and potential drift during/after application. |
Researchers use specific methodologies to determine the parameters listed above. Here are the core experimental approaches for evaluating this compound's fate in soil.
The following diagram illustrates the primary processes and fate of this compound after its application in a soil system, based on its key physicochemical properties.
This compound's strong soil binding and slow degradation limit leaching, but its high volatility poses a drift risk.
Chloroneb (1,4-dichloro-2,5-dimethoxybenzene) is a systemic fungicide that was historically developed circa 1967 primarily for controlling fungal diseases in turf and various crops [1]. Its primary mode of action is classified as a lipid peroxidation inhibitor (FRAC Group 14), and it is absorbed systemically through plant roots [1].
According to current regulatory databases, this compound holds an obsolete status and is not approved under contemporary regulatory frameworks such as EC Regulation 1107/2009 [1]. Its primary historical uses included seed treatment and turf application for controlling diseases such as snow mold, blights, brown patch, and damping-off in various crops including soybeans, cotton, beans, and sugarbeet [1].
Table 1: Fundamental Chemical and Regulatory Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| IUPAC Name | 1,4-dichloro-2,5-dimethoxybenzene | [1] |
| Chemical Formula | C₈H₈Cl₂O₂ | [1] |
| CAS RN | 2675-77-6 | [1] |
| Molecular Mass | 207.1 g/mol | [1] |
| Physical State | Colourless crystalline solid | [1] |
| FRAC Code | 14 (Lipid peroxidation inhibitor) | [1] |
| EU Approval Status | Not approved | [1] |
| Primary Historical Use | Fungicide seed treatment and turf application | [1] |
This compound demonstrated particular efficacy against Typhula blight (gray snow mold), a disease affecting turfgrasses under persistent snow cover in cold climates [2]. Research by Vargas and Beard (1970) documented its successful application on Penncross creeping bentgrass maintained at a 0.5-inch (13-mm) height of cut [2]. It is important to note that this compound was historically not effective against pink snow mold (Microdochium patch) [2].
This compound was commercially available in various formulations, including 65% wettable powder (WP) and 10% granular formulations [1] [2]. The application was typically performed as a single, preventative treatment in late fall (November) before the onset of persistent snow cover [2].
Table 2: Historical Turf Application Parameters for this compound
| Parameter | Specification | Reference | | :--- | :--- | :--- | | Target Disease | Typhula blight (Gray Snow Mold) | [2] | | Application Timing | Single application in late Fall (November) | [2] | | Formulation | 65% Wettable Powder (WP) | 10% Granular | [2] | | Application Rate (WP) | 9 oz per 1,000 ft² (27.5 kg/ha) | [2] | | Application Rate (Granular) | 2.5 - 3.75 lb per 1,000 ft² (122 - 183 kg/ha) | [2] | | Application Equipment | Spartan Sprayer at 200 psi (1,379 kPa) | [2] | | Reported Efficacy | Effective control (vs. 86-93% damage in untreated plots) | [2] |
The following workflow diagram illustrates the key steps for the historical experimental protocol used in this compound efficacy trials:
This compound exhibits particular environmental characteristics that influence its application and potential impact. It has a low aqueous solubility of 8 mg/L at 20°C and a high octanol-water partition coefficient (Log P = 3.58), indicating a tendency to bind to soil organic matter [1]. Consequently, it is classified as slightly mobile with low leachability, reducing its propensity to contaminate groundwater [1]. However, it is highly volatile (vapour pressure = 400 mPa) and may be prone to drift if applied directly to plants or soil [1]. Its persistence in soil is significant, with a typical aerobic soil DT₅₀ (half-life) of 130 days, classifying it as persistent [1].
From a toxicological perspective, this compound presents a low to moderate toxicity profile to mammals and is not considered highly toxic to humans [1] [3]. It has been demonstrated to have low dermal, oral, and inhalation toxicity, categorized as Toxicity Category IV (the lowest level) for these routes of exposure [3]. However, it is recognized as a skin and eye irritant (Toxicity Category III for ocular irritation) [1] [3]. For non-target organisms, it shows low to moderate toxicity to birds, fish, and aquatic invertebrates [1].
Table 3: Comprehensive Environmental Fate and Toxicity Data
| Parameter | Value/Classification | Reference |
|---|---|---|
| Solubility in Water (20°C) | 8 mg/L (Low) | [1] |
| Vapour Pressure | 400 mPa (Highly volatile) | [1] |
| Soil DT₅₀ (Typical) | 130 days (Persistent) | [1] |
| Soil Mobility | Slightly mobile | [1] |
| Mammalian Toxicity | Low to moderate | [1] |
| Human Toxicity (Acute) | Low (Not highly toxic) | [1] |
| Irritant Properties | Skin and eye irritant | [1] |
| Avian/Fish Toxicity | Low to moderate | [1] |
This compound's development represented a significant advancement in its era, providing an effective alternative to heavy metal-based fungicides such as mercury and cadmium compounds, which presented greater environmental and toxicological concerns [2]. Its systemic activity and specific mode of action made it a valuable tool for managing challenging diseases like snow mold.
For modern researchers and drug development professionals, this compound serves as a historical case study in fungicide development and environmental profiling. Its obsolescence underscores the evolving nature of pesticide regulation and the increasing emphasis on environmental fate and mammalian toxicity in the approval process [1] [4].
Current research in turf disease management is increasingly focused on integrated pest management (IPM) strategies that combine reduced-risk fungicides with biological control agents (BCAs) to reduce chemical loads, manage resistance, and maintain efficacy [4]. While this compound is no longer part of modern arsenals, understanding its properties and historical use informs the development of next-generation fungicides with improved safety and environmental profiles.
Chloroneb is a systemic fungicide that is absorbed through the roots of plants [1]. Its primary mode of action is the inhibition of lipid peroxidation [1]. Scientific studies indicate that it causes lysis of the inner mitochondrial membrane in sensitive fungi and can attack the nuclear membrane and other cellular membranes at higher concentrations [2].
Historically, it was used as a seed treatment to protect against soil-borne pathogens, specifically targeting Rhizoctonia solani within the cotton seedling disease complex [3]. It was often co-formulated with the fungicide metalaxyl, which controlled Pythium ultimum, to provide a dual mode of action against these two primary organisms [3].
The following table summarizes the key application parameters for the historical Apron/Chloroneb flowable fungicide, based on available documentation.
| Parameter | Specification | Notes |
|---|---|---|
| Target Pathogens | Rhizoctonia solani | Part of the cotton seedling disease complex [3]. |
| Formulation Type | Flowable Seed Treatment | Co-formulation of metalaxyl and this compound [3]. |
| Application Rate | 5.75 to 11.5 fl. oz. per cwt (central weight) of seed | Adjusted based on disease pressure [3]. |
| Spectrum of Control | Systemic control of Pythium and Rhizoctonia | Metalaxyl controls Pythium; this compound controls Rhizoctonia [3]. |
The efficacy of this treatment against a broader spectrum of pathogens, including Fusarium spp. and Thielaviopsis basicola, was enhanced by adding other fungicides, as shown in the historical trial data below.
Table: Historical Efficacy Data of Fungicide Combinations on Cotton Seedling Survival [3]
| Treatment Formulation | Seedling Survival (%) |
|---|---|
| Untreated Control | 46 |
| Apron/Chloroneb (A/C) Alone | 68 |
| A/C + Nusan 30 (TCMTB) | 82 |
| A/C + Nuzone 10ME (Imazalil) | 80 |
| A/C + TCMTB + Imazalil | 88 |
This protocol reconstructs the methodology for treating cottonseed with a this compound-containing flowable fungicide.
1. Materials
2. Seed Treatment Procedure
3. Treated Seed Evaluation
The experimental workflow for the entire process, from preparation to evaluation, is as follows:
Modern cotton seed treatment relies on integrated strategies where this compound is no longer a component. The following diagram illustrates the decision-making workflow for building an effective treatment strategy using contemporary actives.
This document outlines detailed application notes for the historical use of this compound as a cotton seed treatment. The core takeaway for researchers and scientists is that This compound is an obsolete fungicide, and its profile serves as a reference for the evolution of seed treatment science. Modern protocols have moved toward integrated strategies using currently registered, effective fungicides and insecticides.
Chloroneb (1,4-dichloro-2,5-dimethoxybenzene) is a fungicide historically used as a seed treatment for controlling fungal diseases in various crops including turf, ornamentals, soybeans, cotton, and beans. With its obsolete status in many jurisdictions and concerns about environmental persistence, accurate monitoring of this compound residues in soil remains crucial for environmental risk assessment. Analysis of this compound presents specific challenges due to its low aqueous solubility (8 mg/L at 20°C) and relatively high log P (3.58), indicating strong soil adsorption potential. This publication provides detailed application notes and standardized protocols for the extraction, detection, and quantification of this compound residues in soil matrices, incorporating validated performance data and practical implementation guidance for environmental laboratories.
Understanding this compound's physicochemical properties is essential for developing effective extraction and analytical methods. The compound's structural characteristics significantly influence its behavior in analytical procedures and environmental matrices.
Table 1: Physicochemical Properties of this compound
| Property | Value | Unit | Significance in Analysis |
|---|---|---|---|
| IUPAC Name | 1,4-dichloro-2,5-dimethoxybenzene | - | Identification via mass spectrometry |
| Molecular Formula | C₈H₈Cl₂O₂ | - | Mass spectral characterization |
| Molecular Weight | 207.1 | g/mol | Quantification calculations |
| Melting Point | 134 | °C | Thermal stability in GC analysis |
| Water Solubility (20°C) | 8 | mg/L | Extraction solvent selection |
| log P (octanol-water) | 3.58 | - | Indicates non-polar extraction preference |
| Vapor Pressure (20°C) | 400 | mPa | Concentration steps consideration |
| Soil DT₅₀ (typical) | 130 | days | Environmental persistence concern |
This compound's chemical structure features a benzene ring substituted with chlorine atoms at positions 1 and 4 and methoxy groups at positions 2 and 5. This arrangement results in moderate volatility and low polarity, making it well-suited for gas chromatographic analysis. The compound's high soil adsorption coefficient necessitates vigorous extraction techniques to release bound residues from soil matrices. Its environmental persistence (DT₅₀ of 130 days) underscores the importance of sensitive monitoring methods even after use cessation [1].
The Microwave-Assisted Extraction (MAE) technique provides an efficient approach for extracting this compound from soil matrices, offering significant advantages over traditional methods in terms of solvent consumption, extraction time, and recovery efficiency.
MAE utilizes microwave energy to rapidly heat the solvent and soil matrix, facilitating the desorption and dissolution of target analytes. The technique generates internal heating through molecular rotation in the solvent and matrix, creating high temperatures and pressures that enhance extraction efficiency. Compared to traditional Soxhlet extraction, MAE reduces extraction time from hours to minutes, decreases solvent consumption by up to 90%, and improves recovery rates for non-polar compounds like this compound. The method has demonstrated particular effectiveness for a broad range of pesticide classes including organochlorines, to which this compound belongs [2].
Materials and Reagents:
Equipment:
Procedure:
Safety Considerations: Always allow vessels to cool completely before opening. Use appropriate personal protective equipment when handling organic solvents [2].
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach provides an alternative methodology suitable for high-throughput analysis of this compound in multi-residue pesticide screening.
QuEChERS utilizes a single-step extraction with acetonitrile followed by a dispersive solid-phase cleanup to remove matrix interferences. Originally developed for high-moisture agricultural commodities, the method has been successfully adapted for soil matrices. The primary advantages include minimal solvent consumption, high sample throughput, and effectiveness for a wide range of pesticide classes. Modern QuEChERS approaches can simultaneously extract over 200 pesticide residues, making it highly efficient for comprehensive monitoring programs [3] [4].
Materials and Reagents:
Equipment:
Procedure:
Method Modifications: For soils with high organic matter content, additional cleanup may be required. The method can be scaled to different sample sizes while maintaining solvent ratios [3] [4].
GC-MS analysis provides the specificity and sensitivity required for accurate this compound quantification in complex soil matrices.
Table 2: Optimized GC-MS Parameters for this compound Analysis
| Parameter | Setting | Alternative Setting |
|---|---|---|
| GC Column | DB-5MS (30 m × 0.25 mm × 0.25 μm) | Similar low-polarity phase |
| Inlet Temperature | 250°C | 240-260°C |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1 mL/min | 2 mL/min |
| Injection Mode | Splitless | Splitless |
| Injection Volume | 1 μL | 1-2 μL |
| Oven Program | Initial 90°C (hold 2 min), 6°C/min to 200°C (hold 5 min), 7°C/min to 290°C (hold 7 min) | Initial 90°C (hold 2 min), 6°C/min to 150°C (hold 5 min), 5°C/min to 220°C (hold 5 min), 6°C/min to 290°C (hold 2 min) |
| Transfer Line Temp. | 280°C | 275-285°C |
| Ion Source Temp. | 230°C | 225-235°C |
| Quadrupole Temp. | 150°C | 150°C |
| Solvent Delay | 3.0 min | 3.0 min |
| Detection Mode | Selected Ion Monitoring (SIM) or Total Ion Chromatogram (TIC) | - |
Mass Spectrometric Detection: For this compound identification and quantification, the following characteristic ions should be monitored: 190, 192, 206 (molecular ion cluster). The relative abundance of chlorine isotope patterns provides confirmation. The retention time should be established using certified standards under identical conditions [2] [3].
Comprehensive method validation ensures reliability and reproducibility of this compound analysis in soil matrices. The following performance characteristics should be established for each method.
Table 3: Performance Characteristics of this compound Analytical Methods
| Performance Parameter | MAE-GC-MS Method | QuEChERS-GC-MS Method |
|---|---|---|
| Recovery (%) | Good yields reported [2] | 70-120% (typical for multi-residue) [3] |
| Limit of Detection (LOD) | 0.0001-0.004 mg kg⁻¹ [2] | 0.78-14.74 ng/mL [3] |
| Limit of Quantification (LOQ) | Not specified | 2.34-44.22 ng/mL [3] |
| Linearity Range | Not specified | Wide range with r² >0.99 [3] |
| Precision (RSD%) | Not specified | <20% [3] |
| Extraction Time | 20 minutes | <30 minutes |
| Solvent Consumption | 35 mL/sample | <15 mL/sample |
Recovery Studies: For accuracy assessment, prepare spiked soil samples at multiple concentration levels (e.g., 0.01, 0.1, and 1.0 mg/kg). Include procedural blanks and quality control samples in each batch. Recovery rates should fall within 70-120% with relative standard deviation below 20% for routine analysis [2] [3].
Specificity: Demonstrate that the method unambiguously identifies this compound in the presence of other soil components. Use retention time matching and ion ratio confirmation compared to reference standards.
The following diagram illustrates the complete analytical workflow for this compound residue analysis in soil samples, integrating both extraction methodologies:
Figure 1: Complete Analytical Workflow for this compound Residue Analysis in Soil
Low Recovery Issues: If this compound recovery falls below acceptable limits, consider:
Matrix Interferences: For soils with high organic matter content:
Carryover and Contamination:
Internal Standardization: Use deuterated or ¹³C-labeled this compound analogues when available for optimal quantification accuracy. Alternatively, select structurally similar compounds with consistent recovery as surrogate standards.
Quality Control Samples: Include in each analytical batch:
Proficiency Testing: Participate in interlaboratory comparison studies to maintain analytical competence, when available.
The methodologies presented herein provide robust analytical approaches for determining this compound residues in diverse soil matrices. The MAE-GC-MS method offers high efficiency and sensitivity for targeted analysis, while the QuEChERS approach enables cost-effective, high-throughput monitoring in multi-residue programs. Method selection should consider specific laboratory capabilities, required throughput, and data quality objectives. Proper implementation of these protocols, accompanied by comprehensive quality control, will generate reliable data for environmental monitoring and regulatory decision-making regarding this persistent fungicide.
Snow mold is a destructive turfgrass disease prevalent in northern climates, primarily caused by two types of pathogens: gray snow mold (causal agents: Typhula incarnata or T. ishikariensis) and pink snow mold or Microdochium patch (causal agent: Microdochium nivale) [1] [2]. Gray snow mold requires prolonged snow cover (exceeding 60 days) to develop, while pink snow mold can develop without snow cover, though it is most severe under it [1].
This compound (1,4-dichloro-2,5-dimethoxybenzene) is a systemic fungicide with a rich history of use against gray snow mold. Early research by Dr. Joseph Vargas in 1970 demonstrated its high efficacy, providing a viable alternative to heavy metal-based fungicides [3]. However, it is important to note that this compound is not effective against pink snow mold (Microdochium patch) [3].
The table below summarizes key quantitative data for this compound application from foundational and modern research.
| Parameter | Historical Data (Vargas, 1970) [3] | Modern Context & Alternatives |
|---|---|---|
| Target Disease | Gray Snow Mold (Typhula Blight) | Gray Snow Mold. Ineffective against Pink Snow Mold (Microdochium Patch) [3]. |
| Effective Formulations | 65% Wettable Powder (WP), 10% Granular [3] | Consult local distributors for available formulations. |
| Application Rate (WP) | 9 oz/1,000 ft² (27.5 kg/hectare) | -- |
| Application Rate (Granular) | 2.5 - 3.75 lb/1,000 ft² (122 - 183 kg/hectare) | -- |
| Reported Efficacy | Excellent control (86-93% reduction vs. untreated check) [3] | -- |
| Optimal Application Window | -- | Shortly before permanent snow cover [1]. See "Timing and Environmental Conditions" section. |
The most critical factor for successful snow mold control is application timing. The goal is to make the application as close to the permanent snow cover as possible to minimize fungicide degradation from rainfall and warm temperatures [1].
The following diagram outlines a research-proven protocol from the University of Wisconsin for determining the optimal application window, which can be adapted for practical use.
Diagram Title: Snow Mold Fungicide Timing Workflow
Methodology Details:
Fungicide resistance is a constant threat in pest management. This compound resistance has been documented in other fungal species like Aspergillus nidulans, where it can be conferred by a single, semi-dominant gene [4]. This highlights the importance of proactive resistance management.
Best Practices for Resistance Management:
This compound remains a highly effective tool specifically for controlling gray snow mold. Its successful implementation relies on:
For situations with pressure from both gray and pink snow mold, modern multi-site fungicides like Enclave (a combination of chlorothalonil, iprodione, thiophanate-methyl, and tebuconazole) have proven effective and offer a robust solution [2].
The table below summarizes key identifiers and toxicological data for this compound.
| Property | Description / Value |
|---|---|
| IUPAC Name | 1,4-dichloro-2,5-dimethoxybenzene [1] |
| CAS RN | 2675-77-6 [1] |
| Chemical Formula | C₈H₈Cl₂O₂ [1] |
| Mode of Action | Systemic, absorbed via roots. Lipid peroxidation inhibitor (FRAC Code 14) [1]. |
| Acute Toxicity (Mammals) | Low to moderate toxicity to mammals. Considered a skin and eye irritant [1]. |
| Toxicity Category | Category IV (lowest acute toxicity) for oral, dermal, and inhalation exposure [2]. |
This compound was primarily used as a seed treatment and soil fungicide. The following table outlines its historical use patterns and environmental behavior.
| Aspect | Details |
|---|---|
| Target Pests | Damping-off, Snow mold, Blights, Brown patch [1] |
| Example Crops | Turf, Ornamentals, Soybeans, Cotton, Beans, Sugarbeet [1] |
| Formulations | Wettable powders, flowable concentrates, seed treatments (e.g., Demosan, Terraneb SP) [1] |
| Solubility (Water) | 8 mg/L (low) [1] |
| Soil Persistence (DT₅₀) | 130 days (Persistent) [1] |
| Mobility | Low leachability [1] |
The following workflows and protocols are adapted from historical use and general fungicide research practices.
The diagram below illustrates the workflow for a standard seed treatment protocol using this compound.
Procedure:
For pot-based experiments, a soil drench application can be used, as shown in the following workflow.
Procedure:
Current agricultural research is focused on developing sustainable pest management strategies that reduce reliance on chemical fungicides. A prominent area of study is the combination of Biocontrol Agents (BCAs) with reduced doses of fungicides, a practice known as Integrated Pest Management (IPM) [3].
Single-zoospore isolation represents a fundamental technique in fungal genetics and plant pathology research, enabling the establishment of genetically pure cultures for investigating phenotypic variation, inheritance patterns, and fungicide resistance mechanisms. The oomycete pathogen Phytophthora cinnamomi has served as a model organism for developing these techniques, particularly in studies examining colony morphology shifts and fungicide sensitivity changes following exposure to selected chemical agents. Chloroneb (Terraneb SP, 65% active), a fungicide commonly used in oomycete research, has demonstrated remarkable utility in selecting for resistant mutants while simultaneously inducing morphological variations that remain stable through successive asexual generations [1].
The principle underlying this methodology involves exposing wild-type isolates to sublethal or inhibitory concentrations of this compound, which promotes the development of fast-growing sectors that can be isolated and purified through single-zoospore culture. Zoospores, being typically uninucleate cells (89-99% in P. cinnamomi), provide an excellent system for genetic studies as they represent genetically discrete units [1]. This protocol capitalizes on the natural zoospore production capacity of oomycetes while incorporating selective pressure to isolate and characterize mutants with altered phenotypes. The resulting cultures can exhibit either stable or unstable inheritance of resistance traits, providing insights into the genetic plasticity of these important plant pathogens [1].
Table 1: Culture Media Formulations
| Medium Type | Composition | Preparation Notes | Application |
|---|---|---|---|
| V-8 Agar | 10% V-8 juice, 0.02% CaCO3, 2% Bacto agar | Clarify V-8 juice by centrifugation; add CaCO3 before autoclaving | General culture maintenance |
| Selective Isolation Medium | 0.1% clarified V-8 agar, 100 µg/ml ampicillin, 50 µg/ml nystatin, 10 µg/ml pentachloronitrobenzene | Add antibiotics after autoclaving when temperature reaches ~50°C | Single-zoospore isolation |
| This compound Amendment | V-8 agar with 100-200 µg/ml this compound (Terraneb SP, 65% active) | Add fungicide to hot agar immediately after autoclaving | Mutant selection and resistance verification |
| Zoospore Production Broth | 10% clarified V-8 broth in distilled water | Clarify V-8 juice with CaCO3 by centrifugation at 270 g for 10 min before dilution | Zoospore induction |
Prepare mycelial mats: Cut approximately 2 mm mycelial blocks from the advancing margin of 3-day-old cultures grown on V-8 agar [1].
Pre-conditioning phase: Place mycelial blocks in 15 mL of 10% clarified V-8 broth in Petri plates and incubate at 24°C in darkness for 2-3 days to allow mycelial growth [1].
Induction sequence:
Zoospore release: Within 8 hours, sporangia will produce and release zoospores into the suspension [1].
Traditional isolation method [1]:
Advanced micro-isolation technique [2]:
Table 2: Comparison of Single-Zoospore Isolation Methods
| Parameter | Traditional Method | Advanced Micro-isolation |
|---|---|---|
| Time for 50 isolates | ~120 minutes | ~60 minutes |
| Incubation period | 24-48 hours | 12-24 hours |
| Optimal spore concentration | 1,000-2,000 spores/mL | ~10 spores/µL |
| Single-spore efficiency | Variable, requires searching | >50% of droplets contain single spore |
| Germ tube observation | Less optimized | Enhanced visibility of unbranched germ tubes |
Initial exposure: Place four culture blocks (approximately 2×2×2 mm) from wild-type isolates on V-8 agar amended with 100 µg/mL this compound in Petri plates [1].
Incubation conditions: Seal plates with Parafilm and incubate at 24°C in darkness. Observe every 2-3 days for sector development [1].
Sector isolation: Within 3 weeks, fast-growing sectors will appear. Transfer these sectors to V-8 agar amended with 200 µg/mL this compound for resistance confirmation [1].
Culture purification: After 3-5 days growth on selective medium, transfer resistant mutants to this compound-free medium and culture for 3 days before zoospore production [1].
Resistance verification:
Colony morphology assessment:
The following diagram illustrates the complete experimental workflow for mutant selection and characterization:
Following single-zoospore isolation from this compound-resistant mutants, researchers should expect to observe segregation patterns that provide insights into genetic stability. In the case of P. cinnamomi isolate P630-1, the following segregation pattern was observed [1]:
First zoospore generation: Among 90 zoospore cultures derived from a resistant mutant:
Second zoospore generation:
Zoospore staining procedure:
Nuclear characteristics: The majority of zoospores (89-99%) in both C and F type cultures are uninucleate, supporting their utility in genetic studies [1].
Table 3: Phenotypic Segregation in Successive Zoospore Generations
| Generation | Parental Phenotype | Progeny Phenotypes | Percentage | Stability Assessment |
|---|---|---|---|---|
| First zoospore | F type resistant | F type resistant | 46.7% | Unstable |
| F type sensitive | 46.7% | Stable | ||
| C type resistant | 2.2% | Unstable | ||
| Second zoospore | C type resistant | C type resistant | 76.7% | Unstable |
| F type sensitive | 23.3% | Stable | ||
| Second zoospore | F type sensitive | F type sensitive | 100% | Stable |
The combined methodology of single-zoospore isolation with this compound exposure enables diverse research applications:
Table 4: Troubleshooting Common Issues
| Problem | Potential Causes | Solutions |
|---|---|---|
| No sector formation | This compound concentration too high | Test range 50-150 µg/mL |
| Incubation period insufficient | Extend to 3-4 weeks | |
| Poor zoospore production | Inadequate pre-conditioning | Extend V-8 broth incubation to 3 days |
| Suboptimal induction conditions | Ensure proper soil extract and light exposure | |
| Low single-spore efficiency | Spore concentration too high | Adjust to ~10 spores/µL for micro-method |
| Insufficient germ tube development | Extend incubation to 24 hours | |
| Unstable phenotypes | Genetic instability of original mutant | Conduct successive zoospore generations |
| Mixed nuclear populations | Perform additional rounds of single-spore isolation |
The integrated protocols for single-zoospore isolation and this compound exposure provide a robust methodology for investigating phenotypic variation and fungicide resistance in oomycete pathogens. The key advantages of this system include the ability to generate genetically pure cultures through single-zoospore isolation, the rapid selection of mutants with altered phenotypes using this compound, and the opportunity to study segregation patterns through successive asexual generations. Researchers should pay particular attention to the stability of both resistance traits and colony morphology, as these characteristics may continue to segregate even after multiple rounds of single-spore isolation. These techniques continue to provide valuable insights into the genetic plasticity of economically important plant pathogens and their responses to chemical selection pressures.
Chloroneb (1,4-dichloro-2,5-dimethoxybenzene) is a fungicide with protective and systemic activity. Its primary mechanism of action involves causing lysis of the inner mitochondrial membrane in specific fungi and attacking the nuclear membrane at higher doses [1]. Its historical use makes it a relevant compound for studying baseline fungicide resistance in oomycetes.
The genus Phytophthora contains numerous destructive plant pathogenic species. Managing them often relies on fungicides, but resistance is a growing, global problem [2]. While modern research focuses on other chemistries, understanding past resistance to fungicides like this compound informs broader resistance mechanisms such as target-site mutations, efflux pump overexpression, and metabolic detoxification [2].
The table below summarizes critical parameters from a foundational study on this compound resistance in P. cinnamomi [3].
| Parameter | Specification / Concentration | Purpose / Outcome |
|---|---|---|
| Fungicide | This compound (e.g., Terraneb SP, 65% active ingredient) | Selective agent for resistance screening [3] |
| Induction Medium | V-8 agar amended with 100 µg/mL this compound | Primary medium to induce resistant sector formation [3] |
| Confirmation Medium | V-8 agar amended with 200 µg/mL this compound | Confirm and validate resistance of isolated sectors [3] |
| Incubation Conditions | 24°C in darkness for ~3 weeks | Optimal conditions for growth and sector development [3] |
| Resistance Phenotype | Normal growth on 100 µg/mL this compound within 3 days | Definition of a resistant (R) isolate [3] |
| Sensitivity Phenotype | No growth on 100 µg/mL this compound within 3 days | Definition of a sensitive (S) isolate [3] |
Here is a detailed methodology for inducing, isolating, and characterizing this compound-resistant mutants in Phytophthora, adapted from Zheng and Ko (1997) [3].
The following workflow diagram illustrates the key steps in this protocol:
The primary protocol is derived from a 1997 publication [3], and its effectiveness across a wider range of Phytophthora species has not been extensively validated in recent literature. Furthermore, this compound is not a front-line fungicide for Phytophthora management today. Researchers should consider this a foundational method and adapt concentrations and conditions for their specific species and research goals, integrating it with modern molecular techniques for a complete resistance profile.
The table below summarizes key data on this compound's properties and historical uses, synthesized from the available literature.
| Aspect | Details |
|---|---|
| Chemical Name | 1,4-dichloro-2,5-dimethoxybenzene [1] |
| Pesticide Type | Fungicide [1] |
| Historical Status | Obsolete seed treatment; Not approved under current EU regulations [1] |
| Mode of Action | Systemic, absorbed via roots; Lipid peroxidation inhibitor; FRAC Code 14 [1] [2] |
| Example Target Pests | Snow mold, Blights, Brown patch, Damping-off [1] |
| Example Applications | Turf, Ornamentals, Soybeans, Cotton, Beans [1] |
| Topical Action | Contact/Protectant (remains on plant surface) [2] |
| Solubility in Water | 8 mg/L (Low) [1] |
| Vapour Pressure | 400 mPa (Highly volatile) [1] |
| Soil DT₅₀ | 130 days (Persistent) [1] |
For research purposes, such as studying the evolution of fungicide efficacy or resistance, the following protocols can be referenced.
This protocol outlines a field-based approach for evaluating fungicide efficacy against turf diseases.
1. Experimental Design
2. Application Procedures
3. Data Collection and Efficacy Assessment
This lab-based protocol assesses the potential for resistance development in fungal pathogens.
1. Media Preparation
2. Fungal Isolate Preparation
3. Incubation and Measurement
The experimental workflow for these protocols is summarized in the diagram below.
When conducting research with obsolete pesticides, several critical factors must be considered.
The technical data and mechanisms below are based on research available up to the 1980s.
Mode of Action: this compound is a systemic fungicide absorbed through the roots. Its primary mode of action is classified as a lipid peroxidation inhibitor (FRAC Code 14) [1]. Studies indicated that it causes lysis of the inner mitochondrial membrane in specific fungi and can attack other cellular membranes at higher doses [2].
Documented Resistance: Reduced efficacy or resistance in fungi like Mucor mucedo has been documented. The suspected causes, based on early research, are summarized in the table below.
| Resistance Aspect | Description & Historical Findings |
|---|---|
| Target Site | Studies suggested that resistance in Mucor mucedo may be linked to changes in the nuclear membrane, making it less susceptible to the fungicide's action [2]. |
| Metabolic Degradation | Some soil microorganisms and plant pathogens can convert this compound into other compounds, which may influence its effectiveness and persistence [2]. |
Since this compound is obsolete, modern research focuses on other solutions. A highly relevant and current strategy is the integration of biological control agents with compatible fungicides.
Integrated Pest Management (IPM) Protocol:
Research on dry beans has shown that combining Trichoderma species (a biological control agent) with the fungicide thiophanate-methyl is highly effective against soil-borne fungi like Fusarium solani and Fusarium oxysporum [3]. This approach can be more effective than using either method alone and reduces the amount of chemical fungicide required.
1. Compatible Components:
2. Application Method:
3. Measured Outcomes: This combined treatment has been shown to:
The workflow for implementing and testing this integrated strategy is as follows:
Q: What is the first step if I suspect resistance in my field trial? A: The first step is proper diagnosis. Confirm that the pathogen is the cause of the symptoms and that the loss of efficacy is not due to improper application, environmental conditions, or other abiotic stresses. Historical research on this compound involved studying its effect on fungal ultrastructure (e.g., mitochondrial and nuclear membranes) to confirm its action and identify resistance [2].
Q: Are there modern alternatives to this compound with a similar mode of action? A: this compound belonged to FRAC Group 14 (lipid peroxidation inhibitors). While specific modern alternatives are not listed in the search results, consulting the latest FRAC Code List is the most reliable way to identify fungicides with a similar or different mode of action for resistance management. The general strategy is to use fungicides from different groups in rotation or as mixtures.
Q: How can I design an experiment to test a new control strategy? A: A robust experiment, as shown in the workflow above, should include:
I hope this technical support information, which bridges historical data on this compound with a modern, integrated control strategy, is helpful for your research.
This compound is a systemic fungicide that was historically used as a seed treatment to control diseases like snow mold, blights, and damping-off in crops such as turf, soybeans, and cotton [1]. Its primary mode of action is as a lipid peroxidation inhibitor, and it is absorbed by plant roots [1].
Regulatory Note: According to the Pesticide Properties Database (PPDB), this compound is not approved under EC Regulation 1107/2009 and is considered obsolete [1]. Any experimental use should comply with local regulations for obsolete pesticides.
The following table summarizes the fundamental characteristics of this compound as reported in scientific databases [1].
| Property | Value / Description |
|---|---|
| IUPAC Name | 1,4-dichloro-2,5-dimethoxybenzene [1] |
| CAS Registry Number | 2675-77-6 [1] [2] |
| Molecular Formula | C₈H₈Cl₂O₂ [1] [2] |
| Molecular Weight | 207.05 g/mol [1] [2] |
| Water Solubility (at 20°C, pH 7) | 8 mg/L (Low) [1] |
| Log P (Octanol-water) | 3.58 (High) [1] |
| Vapour Pressure (at 20°C) | 400 mPa (Highly volatile) [1] |
| Soil DT₅₀ (typical) | 130 days (Persistent) [1] |
While this compound itself is obsolete, it can be included in multi-residue screening methods. The following workflow visualizes a general procedure for determining pesticide residues in complex plant matrices, which is applicable to this compound [3].
Detailed Protocol [3]:
Q1: What are the major environmental fate concerns with this compound? Based on its physicochemical properties, this compound presents two main concerns [1]:
Q2: My sample is a complex herbal material. Can I still analyze it for this compound? Yes. The QuEChERS method has been successfully adapted for complex matrices like chrysanthemum flowers [3]. The key is using an effective purification step, such as a column that includes multi-walled carbon nanotubes (MWCNTs), to clean up the sample extract and reduce matrix interference.
Q3: Why is optimizing the sample preparation workflow so critical? A well-optimized workflow ensures:
The table below summarizes key environmental fate properties of this compound crucial for assessing its persistence [1].
| Property | Value | Significance/Implication |
|---|---|---|
| Soil DT₅₀ (typical) | 130 days | Persistent in soil systems; long-term presence in experimental soil beds. |
| Water Solubility | 8 mg/L at 20°C | Low aqueous solubility; limited leaching into groundwater. |
| Octanol-Water Partition Coefficient (Log P) | 3.58 | High; indicates potential to bioaccumulate in fatty tissues. |
| Vapour Pressure | 400 mPa at 20°C | Highly volatile; prone to drift during open-air application or if spilled. |
| GHS Hazard Statements | H410 | "Very toxic to aquatic life with long-lasting effects" [2]. |
Q1: What are the primary personal safety hazards when handling this compound? this compound is classified for Acute Toxicity (Oral Category 4), meaning it is harmful if swallowed [2]. It is also a recognized skin and eye irritant [1]. Always consult the specific Safety Data Sheet (SDS) for the product in your possession.
Q2: What are the critical environmental concerns and how can I mitigate them? The highest concern is its extreme and long-lasting toxicity to aquatic life [2]. Key mitigation steps include:
Q3: How should I store this compound in the laboratory? Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources. It is recommended to store the powder at -20°C [2]. Ensure the container is clearly labeled with the product name and all hazard warnings.
The following diagram outlines the key procedures for safe handling and emergency response during experiments involving this compound.
This compound is not approved for use according to EC Regulation 1107/2009 [1]. Furthermore, new European Union regulations have introduced hazard classes for PBT (Persistent, Bioaccumulative, Toxic) and vPvB (very Persistent, very Bioaccumulative) substances [3]. While the mandatory classification period is transitional, this compound's properties suggest it could fall under these stricter future classifications, impacting its use in research [3].
Based on the search results, here is a summary of the basic information available for this compound:
| Attribute | Description |
|---|---|
| Chemical Class | Aromatic hydrocarbon fungicide [1]. |
| Primary Uses | Seed treatment for beans, soybeans, and cotton; soil fungicide for turf and ornamentals [1]. Sometimes applied as a seed overcoat [1]. |
| Key Property | Does not leach from the soil [1]. |
| Mode of Action | Information on specific molecular targets not available in search results. |
Since direct experimental data is unavailable, you could focus your research on the following areas, which are common for investigating and improving the performance of soil-applied fungicides:
To structure your technical support center, you can create FAQ entries and guides that address these hypothetical, yet common, experimental challenges:
The following Graphviz diagram outlines a proposed high-level workflow for a research project aimed at improving this compound's efficacy, which you can adapt and expand upon.
Understanding the general principles of how pesticides break down and how to analyze them in complex matrices like soil is crucial for troubleshooting experiments. The table below summarizes key mechanisms and factors.
| Aspect | Chlorine Dioxide (ClO₂) Oxidation |
Ozone (O₃) Oxidation |
|---|---|---|
| Primary Mechanism | Electron transfer; reacts with high electron-density functional groups [1] | Electrophilic reaction; can also generate hydroxyl radicals (·OH) at high pH [1] |
| Reaction Kinetics | Second-order kinetic model [1] | Pseudo-first-order kinetic model [1] |
| Key Influencing Factors | pH, temperature, reaction time [1] | pH (radical formation), temperature, reaction time [1] |
| Degradation Pathway Example | Oxidation of sulfide ethers to sulfoxides and sulfones [1] | Oxygen insertion into double bonds, formation of hydroxyl structures [1] |
Accurately measuring pesticide residues in challenging samples like soil or oil is a common experimental hurdle. The following table compares two advanced sample preparation techniques.
| Method | Principle | Key Advantages | Key Limitations |
|---|---|---|---|
| SPME-MMIPF (Solid Phase Microextraction-Monolithic Molecularly Imprinted Polymer Fiber) | A highly selective fiber extracts target analytes based on custom-made molecular "traps" [2]. | High selectivity, minimal solvent use, better detection limits (e.g., 0.300–0.335 µg kg⁻¹), good for complex matrices [2]. | Requires synthesis and optimization of the polymer fiber; may have a limited spectrum if the "template" is too specific [2]. |
| QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) | A multi-step process involving solvent extraction and clean-up with dispersive sorbents [2]. | Broad-spectrum multi-residue analysis, globally accepted and standardized [2]. | Less selective, leading to more matrix interference; multi-step and can be time-consuming [2]. |
Here are some common experimental issues framed as FAQs, with guidance based on the search results.
FAQ 1: My pesticide recovery rates from soil/oil samples are low and inconsistent. How can I improve this?
FAQ 2: The degradation rate of the pesticide in my soil columns is slower than expected. What factors should I investigate?
FAQ 3: How can I identify the by-products formed during pesticide degradation?
The diagram below outlines a logical workflow for designing and troubleshooting a pesticide degradation study, incorporating the key principles discussed.
The most significant challenge is the lack of this compound-specific data in the search results. To proceed, I suggest you:
I hope this structured approach provides a solid foundation for your technical support center. Once you locate specific data on this compound using the strategies above, you can easily slot it into these templates and workflows.
For a chemical like Chloroneb, a systematic risk assessment is crucial. The following table summarizes the key phases of this process as guided by the U.S. Environmental Protection Agency (EPA) [1] [2].
| Phase | Description | Key Considerations |
|---|---|---|
| 1. Planning & Problem Formulation | Define assessment scope, goals, and identify sensitive areas/ecological entities to protect [1]. | Define assessment scope and goals; identify sensitive ecological entities (e.g., endangered species, critical habitats, water bodies) [1]. |
| 2. Hazard Identification | Identify potential adverse effects of this compound on non-target organisms and ecosystems. | Gather data on toxicity to birds, aquatic life, soil organisms, and plants; understand its environmental fate (persistence, degradation) [1]. |
| 3. Exposure Assessment | Estimate the extent to which ecological receptors may be exposed to this compound. | Consider application methods, rates, and environmental pathways (runoff, leaching); model concentrations in soil and water [1]. |
| 4. Risk Characterization | Integrate hazard and exposure data to quantify and describe the likelihood of adverse ecological effects [1]. | Calculate risk quotients; describe uncertainty and potential effects in sensitive areas [1]. |
While not specific to this compound, the following strategies are general principles for reducing pesticide risks in sensitive zones:
The diagram below illustrates the logical workflow for conducting a risk assessment and selecting appropriate mitigation actions based on the findings.
Q1: What is this compound and what are its key identifiers? this compound is a synthetic substituted benzene compound that was historically used as a fungicide seed treatment. Its chemical identity is summarized in the table below [1] [2]:
| Property | Description |
|---|---|
| IUPAC Name | 1,4-dichloro-2,5-dimethoxybenzene [2] |
| Chemical Formula | C₈H₈Cl₂O₂ [1] [2] |
| CAS Registry Number | 2675-77-6 [1] [3] |
| Molecular Weight | 207.05 - 207.1 g/mol [2] [4] |
| Physical Description | Colourless crystalline solid to beige powder with a musty odor [1] [2] [4]. |
| Common Synonyms | Demosan, Tersan SP, Terraneb SP [1] [2] [3] |
Q2: What are the primary health hazards associated with this compound? this compound has low to moderate acute toxicity to mammals but poses specific risks. Always consult the full Safety Data Sheet (SDS) before use.
| Hazard Aspect | Details |
|---|---|
| GHS Classification | Acute toxicity (Oral, Category 4), Chronic aquatic toxicity (Category 1) [5]. |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long-lasting effects [5]. |
| Acute Symptoms | Exposure may lead to vomiting, tremors, and convulsions [1]. |
| Other Effects | Considered a skin and eye irritant [2]. |
Q3: What first aid measures should be taken in case of exposure?
Q4: What are the key precautions for safely handling this compound in the lab?
Q5: What are the specific storage requirements for this compound?
Q6: How should spills and fires involving this compound be managed?
Q7: What is the proper method for disposing of this compound waste?
Q8: What is the experimental and regulatory status of this compound?
The following workflow is adapted from a published study investigating this compound resistance in Phytophthora cinnamomi [7]. Use it as a technical reference for similar experimental designs.
While resistance to various fungicides is a known challenge, the specific case of Chloroneb resistance in P. cinnamomi is documented in a foundational study. The table below summarizes the key findings from that research:
| Fungicide | Pathogen | Resistance Mechanism / Observation | Reference |
|---|
| This compound | Phytophthora cinnamomi | - Rapid emergence of resistant mutants (within 3 weeks).
Based on the methodology from Zheng and Ko (1997), here is a detailed protocol you can adapt for in-vitro monitoring of fungicide resistance. The workflow is also summarized in the diagram below. [1]
Materials and Methods [1]:
Phenotypic Characterization [1]:
The Zheng and Ko (1997) study provides critical insights that can form the basis of your FAQs: [1]
Given the documented cases of resistance, the following strategies are recommended:
The instability of this compound-resistant mutants and their tendency to revert or segregate in successive generations is a documented phenomenon in fungal species like Aspergillus nidulans and Phytophthora cinnamomi. The core issues and their biological bases are summarized below.
Observed Instability in Successive Generations When a resistant strain is grown on a non-selective medium (without this compound), it can produce sectors with different growth characteristics and resistance profiles [1] [2]. These are classified as:
Genetic and Mitotic Causes of Instability The instability can be linked to several genetic and cellular mechanisms, which are summarized for comparison in the following table.
| Mechanism | Description | Observed Effect |
|---|---|---|
| Single-Gene Mutation | Resistance is due to a mutation in a single gene (e.g., in Linkage Group III in A. nidulans and Linkage Group IV in another mutant) [1] [3]. | Different resistance levels (20x-150x wild-type) may stem from different mutation sites within the same locus [1]. |
| Mitotic Instability | The fungicide this compound can itself increase the rate of haploidization and mitotic recombination in diploid strains [3]. | Leads to the segregation of daughter cells with different genotypes and phenotypes from the parent strain [3]. |
| Phenotypic Segregation | Even without the fungicide pressure, resistant clones can continuously segregate into different colony types (e.g., Flat vs. Cottony) with differing resistance profiles over successive asexual generations [2]. | Results in a mixed population from a single isolate, complicating the maintenance of a pure resistant line [2]. |
The following diagram illustrates the typical segregation and sectoring pattern of a this compound-resistant mutant over successive generations, based on observations from Phytophthora cinnamomi [2].
Here are answers to specific questions you might encounter during your experiments.
Q1: My resistant strain is producing sectors with different morphologies on non-selective media. Is this normal? Yes, this is a typical sign of genetic instability. Isolate pure cultures from individual sectors and re-test their resistance profiles and colony morphology over several generations to characterize their stability [1] [2].
Q2: How can I stabilize a this compound-resistant mutant for long-term study? Achieving complete stability can be challenging. For temporary stabilization, maintain the culture under constant selective pressure (sub-culturing on media containing this compound). For a long-term solution, conduct back-crossing with the original wild-type strain to isolate the resistance marker in a homozygotic state, if the organism's sexual cycle is accessible [1].
Q3: A revertant strain (sensitive to this compound) is producing resistant sectors faster than the original wild-type. Why? This suggests that the initial mutation may have additional effects on the genetic stability of the strain. Even after a back-mutation to sensitivity, the genome might retain a higher propensity for mutation or mitotic recombination, making it more prone to develop resistance again upon re-exposure to the fungicide [2].
This protocol outlines how to assess the mitotic stability of this compound-resistant mutants over successive asexual generations, based on methods used in the study of Phytophthora cinnamomi [2].
Workflow Overview:
Materials & Setup:
Procedure:
Data Interpretation:
Chloroneb is a fungicide that primarily affects the inner mitochondrial membrane of target fungi, leading to cellular disruption. At higher doses, its action can also extend to the nuclear membrane and other cellular membranes [1]. This membrane damage interferes with energy production and cellular integrity, which can subsequently manifest as visible changes in a fungus's colony morphology.
The table below summarizes the core information about this compound:
| Aspect | Description |
|---|---|
| Chemical Name | 1,4-dichloro-2,5-dimethoxybenzene [2] |
| Primary Mechanism | Causes lysis of the inner mitochondrial membrane; attacks nuclear and other membranes at higher doses [1]. |
| Toxicity Profile | Generally low acute toxicity; categorized in Toxicity Category IV for oral, dermal, and inhalation exposure, and Category III for eye irritation [2]. |
| Key Morphological Effects | Growth inhibition and alterations to cellular ultrastructure (internal cell morphology) [1]. |
Since a direct protocol is unavailable, here is a generalized experimental workflow you can adapt to study colony morphology variation in your specific fungal species after this compound exposure.
Q1: Why are there no visible morphology changes in my fungi after treatment?
Q2: How can I ensure the morphology changes I see are due to this compound and not other variables?
Q3: The morphology of my colonies seems to change or revert over time. Is this normal?
The following diagram illustrates the primary cellular mechanism of action of this compound, based on the scientific literature.
When designing your experiments, please note:
This table summarizes key environmental fate properties of this compound that are critical for understanding its volatilization and drift potential [1].
| Property | Value | Implication for Application |
|---|---|---|
| Vapor Pressure | 400 mPa at 20°C | High volatility; can convert to gas and move off-site after application [1]. |
| Henry's Law Constant | 1.05 Pa m³ mol⁻¹ | Moderately volatile; indicates a tendency to move from water to air [1]. |
| Soil DT₅₀ (Persistence) | 130 days (typical) | Persistent; remains in the environment for a long time [1]. |
| Water Solubility | 8 mg/L at 20°C | Low aqueous solubility; suggests low mobility in leaching [1]. |
| Status | Obsolete / Not approved in EU | Modern application data and specific mitigation guides are scarce [1]. |
The following experimental workflow outlines a systematic approach to investigate and mitigate application issues. It is based on general pesticide best practices [2] [3] due to the lack of this compound-specific protocols.
Based on the workflow above, here are detailed methodologies for the key mitigation strategies:
What is the critical difference between volatility and spray drift? Spray drift is the off-target movement of spray droplets during application, primarily influenced by droplet size, weather, and equipment [2]. Volatilization is the post-application movement of a pesticide after it has been deposited, where it converts into a gas and moves off-site [2]. This compound presents a risk for both due to its high vapor pressure [1].
What are the best conditions to apply a volatile fungicide like this compound? Apply during cool, humid conditions with moderate wind speeds (3-10 mph). Avoid applications during temperature inversions, which typically occur in the early morning or evening. During an inversion, air does not mix, and spray or vapor can concentrate and move unpredictably off-target [3].
My experimental crop shows signs of off-target damage. What is the first step? The first step is to document the damage thoroughly with photographs, GPS coordinates, and notes on environmental conditions. Then, report the incident to the relevant state regulatory agency (e.g., the Department of Agriculture). They can conduct an official investigation, which may include chemical residue analysis [3].
| Property | Description / Value |
|---|---|
| Status | Obsolete, not approved in the EU [1] |
| Historical Use | Seed treatment for turf, ornamentals, soybeans, cotton; controls damping-off, blights, snow mold [1] |
| Solubility in Water | 8 mg/L (Low) [1] |
| Vapour Pressure | 400 mPa (Highly volatile) [1] |
| Soil DT₅₀ (Persistence) | 130 days (Persistent) [1] |
| Mobility | Low leachability [1] |
| Toxicity | Low to moderate toxicity to mammals, birds, fish, and aquatic invertebrates [1] |
| FRAC MoA Class | 14 (Lipid peroxidation inhibitor) [1] |
While direct comparative data for this compound is lacking, current research and practices highlight key points of contrast with modern fungicides:
Current research into pesticide residues employs sophisticated, multi-analyte methods far more advanced than those available when this compound was developed.
The general workflow for these modern analytical methods is illustrated below:
| Feature | SPME-MMIPF/GC-MS (Edible Oil) [1] | Modified QuEChERS/GC-MS/MS (Roasted Coffee) [2] | Miniaturized QuEChERS/GC-MS-TIC (Environmental Samples) [3] |
|---|---|---|---|
| Target Analytes | 229 pesticides (e.g., Organophosphorus, Carbamates) [1] | 222 pesticides [2] | 220 pesticides and isomers [3] |
| Sample Preparation | Solid Phase Microextraction with Monolithic Molecularly Imprinted Polymer Fiber [1] | Modified QuEChERS (dSPE cleanup) [2] | Miniaturized QuEChERS method [3] |
| Analysis Instrument | Gas Chromatography-Mass Spectrometry (GC-MS) [1] | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) [2] | Gas Chromatography-Mass Spectrometry (GC-MS) in Total Ion Chromatogram (TIC) mode [3] |
| Key Performance Data | LOD: 0.300–0.335 µg/kg LOQ: 0.990–1.102 µg/kg Recovery: 92–102% [1] | LOQ: 0.01 mg/kg for 87.4% of analytes Recovery: 70–120% for most [2] | LOD: 0.78–14.74 ng/mL LOQ: 2.34–44.22 ng/mL [3] | | Reported Advantages | Superior selectivity, lower LOD/LOQ vs. QuEChERS, high efficiency in complex oil matrix [1] | Meets SANTE guidelines, effective for complex roasted coffee matrix, high throughput [2] | Cost-effective, uses common GC-MS-TIC, good for low-income labs, fast run time (49.6 min) [3] |
Here is a detailed breakdown of the experimental workflows for the two main sample preparation techniques identified.
The novelty of this method lies in its use of a Monolithic Molecularly Imprinted Polymer Fiber (MMIPF), which provides high selectivity by creating polymer cavities specifically shaped for the target pesticide molecules.
The following diagram illustrates the general workflow for a QuEChERS method, as adapted from the cited studies [2] [3].
Key Points for QuEChERS Method:
While a direct comparison for Chloroneb is not available, the data suggests:
The following table consolidates the available data on this compound's properties and behavior in the environment. [1]
| Property | Value | Classification / Implication |
|---|---|---|
| Water Solubility (at 20°C, pH 7) | 8 mg/L | Low |
| Octanol-Water Partition Coeff. (Log P) | 3.58 | High (tends to bind to soil organic matter) |
| Soil DT₅₀ (Typical) | 130 days | Persistent |
| Vapour Pressure (at 20°C) | 400 mPa | Highly volatile |
| General Biodegradability | - | Not readily biodegradable |
| Mobility (GUS Index) | 1.65 | Low leachability |
| Henry's Law Constant (at 25°C) | 1.05 Pa·m³/mol | Moderately volatile |
While a direct multi-soil comparison was not found, one study provides a methodological framework for how such an investigation is conducted.
The table below summarizes the key characteristics and experimental findings for triadimefon and vinclozolin.
| Fungicide | Chemical Class | Primary Mode of Action / Effect | Key Experimental Findings | Relevant Experimental Models |
|---|
| Triadimefon [1] [2] | Triazole | Inhibits ergosterol synthesis in fungi [2]. In mammals, acts as an indirect dopamine agonist [1]. | • Behavioral (Rats): Increased locomotion at lower doses (50, 100 mg/kg); induced stereotyped behaviors (backward locomotion, circling) at 200 mg/kg [1]. • Neurochemical (Rats): Altered dopamine and serotonin metabolism in brain regions (striatum, olfactory tubercle) [1]. | In vivo rat models (acute exposure) [1] | | Vinclozolin [3] [4] [5] | Dicarboximide | Functions as an endocrine-disrupting chemical (EDC) with anti-androgenic activity [3] [5]. | • Reproductive Development (Mice): Induced hypospadias and reduced anogenital distance in male offspring following in utero exposure (50-125 mg/kg) [3] [4]. • Ovarian Development (Mice): Delayed germ cell meiosis and follicular growth in fetal ovaries (in vitro: 10-200 μM; in vivo: 50 mg/kg) [5]. | In vivo and ex vivo mouse models (perinatal and fetal development) [3] [4] [5] |
The following diagram illustrates the contrasting primary mechanisms of action for these two fungicides based on the available data:
For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key methodologies from the cited studies.
This protocol characterizes the behavioral and neurochemical effects of triadimefon in a rat model.
This protocol describes a mouse model for inducing hypospadias with vinclozolin and testing the protective efficacy of sulforaphane.
This protocol assesses the direct impact of vinclozolin on germ cell development using a 3D ex vivo culture system.
The following table summarizes key experimental data on this compound's toxicity to non-target organisms, which forms the basis for its safety assessment [1] [2].
| Organism Group | Test Type | Reported Value | Toxicity Interpretation |
|---|---|---|---|
| Mammals (Acute Oral) | LD₅₀ | >5000 mg/kg | Slightly toxic (Toxicity Category IV) [2] |
| Birds | Acute & Chronic | Low to moderate toxicity | Based on expected residue levels in feed items [2] |
| Fish | Acute & Chronic | Low to moderate toxicity | Based on laboratory testing [2] |
| Aquatic Invertebrates | Acute & Chronic | Low to moderate toxicity | Based on laboratory testing [2] |
| Earthworms | Acute & Chronic | Low to moderate toxicity | Based on laboratory testing [2] |
| Bees | Not specified | Not highly toxic | Considered to have low toxicity [2] |
| Humans (Dermal/Inhalation) | Acute | Toxicity Category IV | Low acute toxicity, but a skin and eye irritant [1] [2] |
The safety of a pesticide is determined through a structured risk assessment that compares hazard (inherent toxicity) with environmental exposure (predicted concentrations in the environment) [3].
The diagram below illustrates this multi-step process for assessing environmental safety.
To validate the safety margins presented, researchers typically rely on standardized laboratory and field studies. Here are the methodologies for key experiments cited in the data [3]:
Avian and Mammalian Toxicity Tests
Aquatic Organism Toxicity Tests
Soil Degradation and Persistence Studies
The table below places this compound's profile in context with other fungicides, illustrating a range of toxicological and environmental properties [1].
| Fungicide | Acute Mammalian Toxicity | Key Ecotoxicological Concerns | Environmental Fate |
|---|---|---|---|
| This compound | Low (Category IV) [1] [2] | Low to moderate toxicity to birds, fish, worms [2]. | Persistent in soil (DT₅₀ 130 days), low mobility [2]. |
| Imazalil | - | Linked to embryotoxicity, endocrine disruption, and spermiotoxicity in animals [1]. | - |
| Carbendazim | - | Long-term harmful effects on invertebrates, aquatic life, and soil microbes [1]. | Significant environmental pollutant found in food, soil, and water [1]. |
| Azoxystrobin | Low | Toxic to fish and earthworms; reduces soil microbial populations [1]. | Persistent in soil due to adsorption to soil particles [1]. |
| Thiabendazole | Low | Can cause severe liver damage in humans; toxic to thyroid and developmental processes [1]. | - |
The table below outlines a potential experimental approach, synthesizing general microbiology principles with the specific data available for Chloroneb.
| Aspect | Considerations & Available this compound Data |
|---|---|
| Test Organism Selection | Fungi known to be sensitive to this compound (e.g., Rhizoctonia solani) [1] or models like Saccharomyces cerevisiae studied for colony morphology [2]. |
| Dosing Strategy | This compound has low aqueous solubility (8 mg/L at 20°C) [3]. Testing may require solvent carriers (e.g., acetone) and a concentration range based on historical efficacy data. |
| Control Groups | Include vehicle control (solvent only) and negative control (no treatment) alongside the this compound-treated group. |
| Key Morphological Parameters | Based on similar studies, parameters include:
This protocol provides a step-by-step methodology for a typical colony morphology analysis.
Strain Preparation and Inoculation
Compound Application and Incubation
Image Acquisition and Data Extraction
Data Analysis and Validation
The following diagram, defined using the DOT language, outlines the logical workflow of the validation experiment described above.
Diagram Title: Experimental Workflow for Colony Morphology Validation
When you obtain your data, you can interpret it in the following ways:
The table below summarizes the key experimental findings on the variation in colony morphology and fungicide sensitivity in successive zoospore generations of a Chloroneb-resistant mutant (P630-1) derived from the wild-type isolate P630 [1].
| Isolate / Zoospore Generation | Colony Morphology & Resistance Phenotype | Number of Isolates | Percentage of Total | Stability Assessment |
|---|---|---|---|---|
| Wild-type P630 (Parent) | F type, Sensitive (S) | 100 | 100% | Stable |
| Resistant Mutant P630-1 (1st Zoospore Generation) | F type, Resistant (R) | 42 | 46.7% | Unstable |
| C type, Resistant (R) | 2 | 2.2% | Unstable | |
| F type, Sensitive (S) | 46 | 51.1% | Stable (as revertants) | |
| C type, R (2nd Zoospore Generation) | C type, Resistant (R) | 23 | 76.7% | Unstable |
| F type, Sensitive (S) | 7 | 23.3% | Stable (as revertants) |
Phenotype Key: F: Flat, smooth colonies without conspicuous aerial growth. C: Cottony colonies with abundant aerial growth. R: Resistant to this compound. S: Sensitive to this compound [1].
The comparative data was generated using the following standardized methodologies, which can be replicated for further investigation [1].
The diagram below outlines the experimental workflow for inducing variation and analyzing successive generations.
The experimental data reveals several critical insights for researchers:
The table below summarizes key nuclear stains to help you select the most appropriate one for your experiments with live or fixed zoospores.
| Product | Best For | Fixable? | Cytotoxicity | Ex/Em (nm) | Key Considerations |
|---|---|---|---|---|---|
| Hoechst 33342 / 33258 [1] [2] | Live cells [2] | Yes (fix before or after) [1] | Low toxicity [2] | ~350/460 [1] | Preferred for live-cell imaging; less toxic and more cell-permeant than DAPI [2]. |
| DAPI [1] [2] | Fixed cells [2] | Yes (fix before or after) [1] | More toxic than Hoechst [2] | ~360/460 [2] | Ideal for fixed endpoints; can be added to antifade mounting medium [2]. |
| NucSpot Live Stains [1] [2] | Live cells [1] | Yes [1] | Low toxicity [1] | Green & Far-red options [1] | No-wash, nontoxic alternatives; avoid UV photoconversion issues of DAPI/Hoechst [3] [2]. |
| Acridine Orange [1] | Live & Fixed cells [1] | Yes [1] | Possibly toxic [1] | DNA: Green RNA: Red [1] | Metachromatic stain; differential emission for DNA (green) and RNA (red). Used in prior P. cinnamomi studies [4]. | | Cell-Impermeant Dyes (e.g., Propidium Iodide, 7-AAD, NucSpot Dead-Cell stains) [1] [5] | Distinguishing dead cells in a population | Varies | N/A (only enter dead cells) | Red to Far-red [1] | Selectively stain nuclei of cells with compromised membranes; useful for viability assessment [1]. |
The seminal study on Phytophthora cinnamomi variation used a specific nuclear staining method for its zoospores, which serves as a key reference [4].
To establish a robust staining protocol for your Chloroneb-treated zoospores, you can follow this general workflow:
Once you select a stain, proper validation is essential for generating reliable data.
Environmental Hazard